

Application Notes and Protocols for BI-4732 in EGFR Signaling Pathway Studies

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Compound of Interest

Compound Name: BI-4732

Cat. No.: B12365538

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Introduction

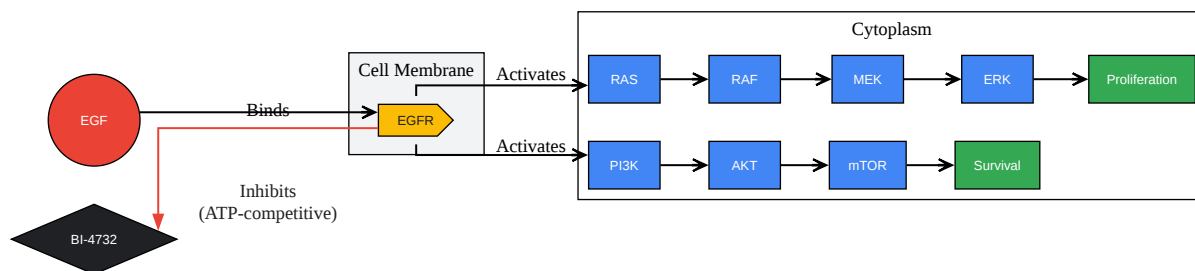
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that plays a central role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as T790M and C797S, presents a significant clinical challenge.[1]

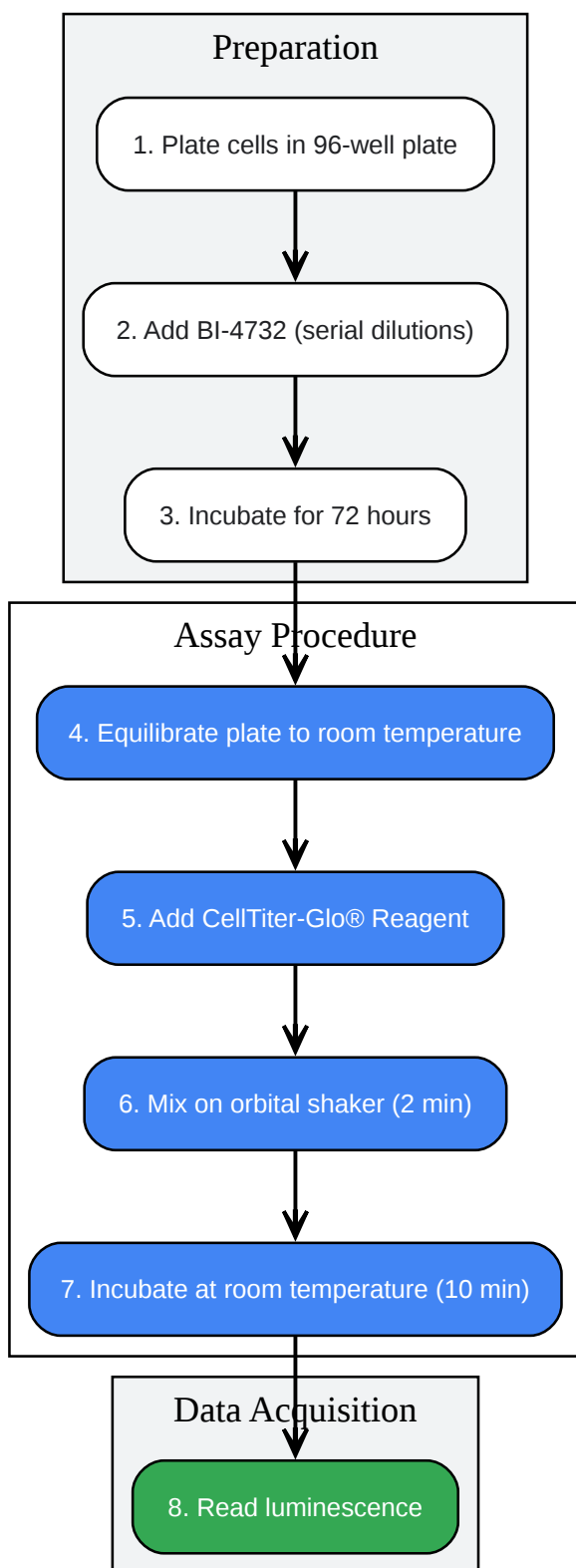
BI-4732 is a novel, potent, and reversible fourth-generation EGFR-TKI designed to address this unmet need.[1][2][3] It is an ATP-competitive inhibitor that demonstrates high efficacy against EGFR activating mutations (e.g., E19del, L858R), the T790M resistance mutation, and the particularly challenging C797S mutation, while sparing wild-type EGFR.[1][3][4]

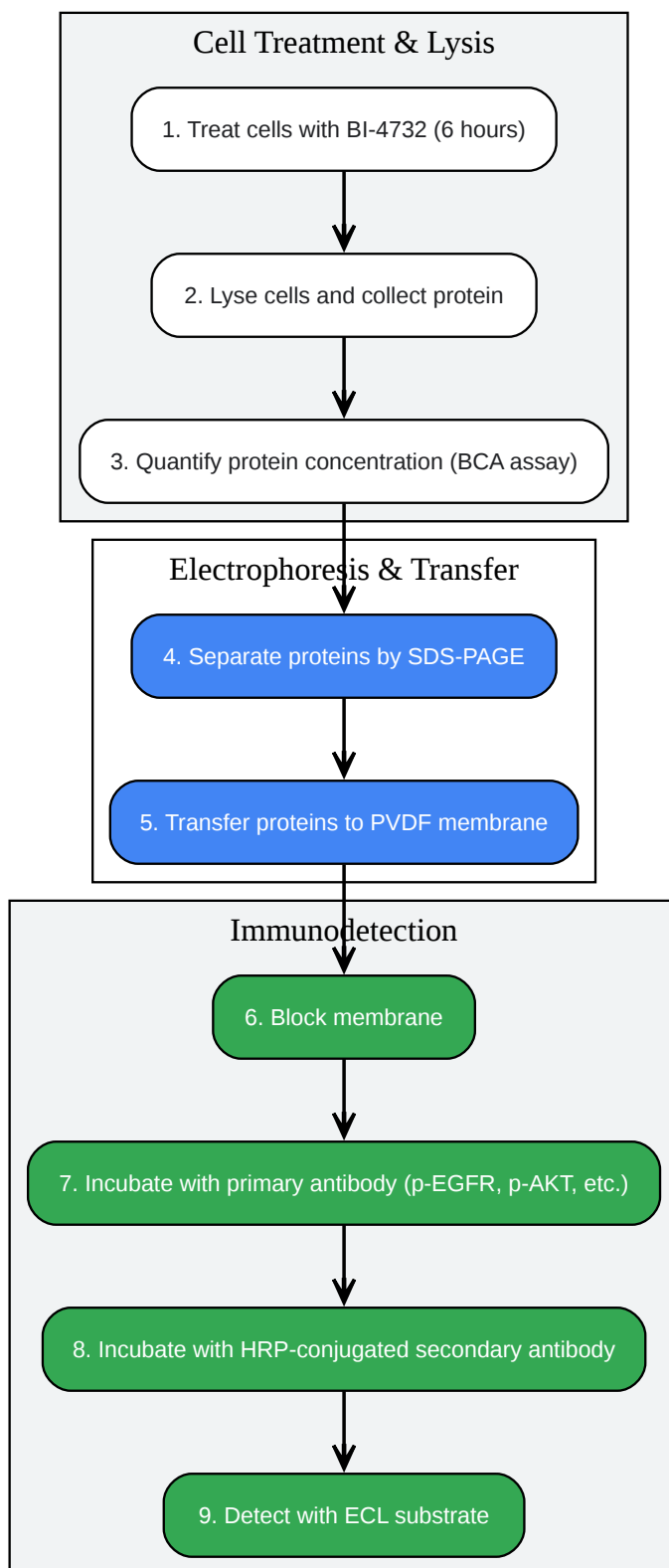
Furthermore, **BI-4732** exhibits excellent blood-brain barrier penetration, making it a promising candidate for treating brain metastases associated with EGFR-mutated NSCLC.[2][3][5] These application notes provide a comprehensive overview of **BI-4732**, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in in vitro and in vivo studies of EGFR signaling pathways.

Mechanism of Action

BI-4732 functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[4] Upon binding of a ligand, such as EGF, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues. This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[2] **BI-4732** effectively blocks the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling pathways. This inhibition leads to reduced phosphorylation of key signaling molecules such as AKT, ERK, and S6K.[4]







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